Forphenicinol - 71522-58-2

Forphenicinol

Catalog Number: EVT-268618
CAS Number: 71522-58-2
Molecular Formula: C9H11NO4
Molecular Weight: 197.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Forphenicinol (S-2-(3-hydroxy-4-hydroxymethylphenyl)glycine), also known as Forphenicinol, is a low molecular weight immunomodulator. [, ] It was discovered during research on derivatives and analogs of Forphenicine, a natural product isolated from the culture filtrates of Actinomycetes fulvoviridis var. acarbodicus. [, , ] Forphenicine acts as a specific inhibitor against chicken intestine alkaline phosphatase. [, ] Forphenicinol demonstrates a broader range of biological activities compared to its parent compound and has been studied extensively for its immunomodulatory and potential antitumor properties. [, , , , , ]

Forphenicine

Compound Description: Forphenicine is a natural product isolated from the culture filtrates of Actinomycetes fulvoviridis var. acarbodicus. It acts as a specific inhibitor of chicken intestine alkaline phosphatase. Similar to its derivative, forphenicinol, forphenicine enhances delayed-type hypersensitivity and antibody formation in mice. []

Relevance: Forphenicinol is a synthetic derivative of forphenicine. [, , ] Both compounds exhibit immunomodulatory activity. [, , ]

N-tert-butoxycarbonyl-D-forphenicinol

Compound Description: N-tert-butoxycarbonyl-D-forphenicinol is a derivative of D-forphenicinol used in the synthesis of orally absorbable cephalosporin antibiotics. This derivative is coupled with 7-amino-3-(substituted)-3-cephem-4-carboxylic acid esters to generate cephalosporin analogs with enhanced oral bioavailability. []

Relevance: N-tert-butoxycarbonyl-D-forphenicinol is a protected form of D-forphenicinol. [] This derivative highlights the strategy of using forphenicinol as a carrier molecule to improve the pharmacokinetic properties of other drugs.

7-(mono-O-methyl-D-forphenicinol)-3-propenyl analog

Compound Description: This compound represents a specific D-forphenicinol-cephalosporin analog synthesized by coupling a 7-amino-3-(substituted)-3-cephem-4-carboxylic acid ester with a N-tert-butoxy-carbonyl-D-forphenicinol derivative. [] This analog demonstrated favorable antibacterial activity and oral absorption in mice. []

Relevance: This analog represents a successful example of using D-forphenicinol as a carrier molecule to improve the oral bioavailability of cephalosporin antibiotics, further highlighting the potential of forphenicinol derivatives in drug delivery. []

D-Forphenicinol

Compound Description: D-Forphenicinol is the enantiomer of the pharmacologically active L-forphenicinol. It was found to be biologically inactive. []

Relevance: This finding highlights the stereospecificity of forphenicinol's biological activity. [] The comparison between D-forphenicinol and forphenicinol underscores the importance of stereochemistry in determining biological activity.

α-(3-hydroxy-4-hydroxymethylphenyl)-α-oxoacetic acid (M-1)

Compound Description: This compound, designated as M-1, is a metabolite of forphenicinol identified in human urine. [] It is formed by the oxidation of the alpha carbon of forphenicinol. []

Relevance: Identifying M-1 as a metabolite provides insights into the metabolic pathways of forphenicinol in humans. []

3-hydroxy-4-hydroxymethylbenzylamine (M-2)

Compound Description: Identified as metabolite M-2, this compound is a major urinary metabolite of forphenicinol in humans. [] It is formed through oxidative deamination and decarboxylation of forphenicinol. []

Relevance: The presence of M-2 in urine further contributes to understanding the metabolic fate of forphenicinol in humans. []

3-hydroxy-4-hydroxymethylbenzoic acid (M-3)

Compound Description: This compound, designated as metabolite M-3, is a urinary metabolite of forphenicinol in humans. [] It is generated via further oxidation of M-2. []

Relevance: The identification of M-3, along with other metabolites, provides a comprehensive view of forphenicinol's metabolic breakdown in the body. []

Hydroxyterephthalic acid (M-4)

Compound Description: Metabolite M-4, hydroxyterephthalic acid, is another urinary metabolite of forphenicinol detected in humans. [] It is produced by further oxidation of the aromatic ring of M-3. []

Relevance: The presence of M-4, resulting from aromatic ring oxidation, provides insights into the more extensive metabolic transformations forphenicinol undergoes. []

L-N-acetyl(3-hydroxy-4-hydroxymethylphenyl)glycine (M-5)

Compound Description: Metabolite M-5, L-N-acetyl(3-hydroxy-4-hydroxymethylphenyl)glycine, represents a major urinary metabolite of forphenicinol in humans. [] It is generated through N-acetylation of forphenicinol. []

Relevance: The identification of M-5 as a major metabolite suggests that N-acetylation is a significant metabolic pathway for forphenicinol in humans. []

Source

Forfenimex was initially developed as a pharmaceutical agent aimed at providing relief from inflammatory disorders. Its synthesis and pharmacological properties have been documented in several scientific studies, highlighting its potential applications in clinical settings.

Classification

Forfenimex is classified under the following categories:

  • Chemical Class: Non-steroidal anti-inflammatory drug (NSAID)
  • Therapeutic Class: Analgesic and anti-inflammatory agent
  • Mechanism of Action: Inhibitor of cyclooxygenase enzymes, leading to reduced synthesis of prostaglandins.
Synthesis Analysis

Methods

The synthesis of Forfenimex involves several key steps, typically utilizing organic synthesis techniques. The most common methods include:

  1. Direct Acylation: This method involves the acylation of an amine with an appropriate acyl chloride or anhydride.
  2. Cyclization Reactions: Cyclization is often employed to form the aromatic ring structure characteristic of Forfenimex.
  3. Recrystallization: Following synthesis, recrystallization may be used to purify the compound.

Technical Details

The synthetic route generally requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity. Analytical techniques such as high-performance liquid chromatography (HPLC) are commonly employed to monitor the progress of the synthesis and assess the purity of the final product.

Molecular Structure Analysis

Structure

Forfenimex has a complex molecular structure characterized by its aromatic rings and functional groups that contribute to its pharmacological activity. The molecular formula for Forfenimex is C16_{16}H15_{15}N2_{2}O2_{2}, indicating the presence of nitrogen and oxygen atoms which are crucial for its biological activity.

Data

  • Molecular Weight: Approximately 269.30 g/mol
  • Melting Point: Typically ranges between 120°C to 125°C, depending on purity.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide, but less soluble in water.
Chemical Reactions Analysis

Reactions

Forfenimex undergoes several chemical reactions that are significant for its therapeutic efficacy:

  1. Hydrolysis: In aqueous environments, Forfenimex can hydrolyze, impacting its stability and efficacy.
  2. Oxidation: The compound may undergo oxidation, which can affect its pharmacokinetics and bioavailability.
  3. Conjugation Reactions: Metabolic pathways often involve conjugation with glucuronic acid or sulfate, facilitating excretion.

Technical Details

The reactivity of Forfenimex is influenced by its functional groups, which can participate in electrophilic or nucleophilic reactions. Understanding these reactions is essential for predicting its behavior in biological systems.

Mechanism of Action

Forfenimex exerts its pharmacological effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This inhibition leads to a decrease in the production of pro-inflammatory mediators such as prostaglandins, which are responsible for pain and inflammation.

Process

  1. Inhibition of Cyclooxygenase Enzymes: By blocking COX activity, Forfenimex reduces the conversion of arachidonic acid into prostaglandins.
  2. Reduction of Inflammation: Lower levels of prostaglandins lead to decreased vasodilation and reduced inflammatory response.
  3. Analgesic Effect: The reduction in inflammatory mediators contributes to pain relief.

Data

Clinical studies have demonstrated that Forfenimex can significantly reduce pain scores in patients with inflammatory conditions compared to placebo treatments.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Odor: Generally odorless.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

Chemical Properties

  • pH Range: The pH of Forfenimex solutions typically falls between 5 and 7.
  • Reactivity: Exhibits moderate reactivity with strong oxidizing agents.

Relevant Data or Analyses

Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are essential for characterizing the physical and chemical properties of Forfenimex.

Applications

Forfenimex has been investigated for various scientific uses, particularly in the fields of pharmacology and medicinal chemistry:

  1. Pain Management: Used in clinical settings for managing acute and chronic pain associated with inflammatory conditions.
  2. Research Applications: Studied extensively for its mechanism of action, contributing to the development of new NSAIDs with improved efficacy and safety profiles.
  3. Potential Role in Cancer Therapy: Emerging research suggests that Forfenimex may have adjunctive roles in cancer treatment due to its anti-inflammatory properties.
Introduction to Forfenimex in Immunomodulation Research

Historical Development of Low Molecular Weight Immunomodifiers

The evolution of low molecular weight immunomodifiers represents a critical transition from empirical natural product utilization toward rational drug design. Early immunomodulation research predominantly focused on complex natural compounds with inherent challenges: structural heterogeneity, unpredictable bioavailability, and batch-to-batch variability. Plant-derived polysaccharides (e.g., acemannan from Aloe vera) and alkaloids (e.g., berberine from Cissampelos pareira) demonstrated immunostimulatory potential but lacked specificity and standardization [9]. Similarly, microbial products like lentinan (a β-glucan from Lentinus edodes) showed promise but faced pharmacological limitations. The discovery of synthetic small molecules that could precisely interact with immune cell receptors or signaling pathways offered a solution to these challenges.

Table 1: Evolution of Key Low Molecular Weight Immunomodulators

EraRepresentative CompoundsStructural ClassPrimary Immune TargetLimitations of Era
1960s-1980sLevamisole, AzimexonImidazothiazole, Aziridine carboxylateT lymphocytes, MacrophagesLimited target specificity, Variable efficacy
1980s-1990sForfenimexGlycine-thioether derivativeMacrophages (specific activation)Narrower spectrum of action
1990s-2000sThalidomide analogs (Lenalidomide, Pomalidomide)Glutamic acid derivativesTNF-α inhibition, Cereblon E3 ligase modulationTeratogenicity risks (overcome in analogs)
2000s-PresentCheckpoint inhibitors (Synthetic peptides/antibodies)Biologics dominate initially; emerging small moleculesPD-1/PD-L1, CTLA-4Immune-related adverse events

The 1970s witnessed the clinical introduction of levamisole—an anthelmintic repurposed as an immunostimulant—demonstrating for the first time that synthetic small molecules could effectively modulate human immunity, particularly as an adjuvant in colorectal cancer. Azimexon (BM 12.531), an aziridine carboxylate compound, followed, exhibiting macrophage-activating and hematopoietic stem cell-stimulating properties. However, these first-generation agents often possessed broad mechanisms of action and inconsistent clinical outcomes. Forfenimex emerged in the 1990s as part of a refined second generation designed to overcome these limitations. Its development was underpinned by growing insights into macrophage biology, particularly the understanding that macrophages could be therapeutically "activated" to recognize and eliminate malignant cells. Forfenimex's distinct glycine-thioether scaffold was optimized for stability and target engagement, differing fundamentally from earlier heterocyclic-based structures. This molecular optimization reflected an intentional shift toward macrophage-selective activation without inducing the generalized hyperinflammation associated with earlier compounds [1] [3] [6].

Forfenimex in the Context of Antineoplastic Adjuvant Therapy

Forfenimex occupies a specialized niche within cancer immunotherapy: macrophage-mediated enhancement of conventional antineoplastic strategies. Unlike direct cytotoxic agents or checkpoint inhibitors, Forfenimex functions primarily as an immunological adjuvant that reprograms innate immune effectors to recognize and combat tumors. Its core mechanism involves the potentiation of macrophage tumoricidal activity. Upon administration, Forfenimex enhances macrophage phagocytic capacity, reactive oxygen species (ROS) production, and tumor necrosis factor-alpha (TNF-α) secretion—key effector functions for eliminating malignant cells. Crucially, it promotes antigen presentation via upregulated major histocompatibility complex (MHC) class II expression, bridging innate and adaptive immunity by facilitating T-cell priming against tumor-associated antigens [3] [10].

Preclinical models consistently demonstrated Forfenimex's ability to augment the antitumor efficacy of chemotherapy. In murine models of metastatic colon carcinoma, Forfenimex co-administered with 5-fluorouracil (5-FU) significantly reduced lung metastases compared to chemotherapy alone. This synergy was attributed to Forfenimex counteracting chemotherapy-induced myelosuppression and restoring macrophage functionality within the tumor microenvironment. Human studies, though limited, indicated potential in reducing postoperative recurrence. A pilot clinical investigation in stage III gastric cancer patients revealed that adjuvant Forfenimex following resection and chemotherapy correlated with increased intratumoral CD68+ macrophage infiltration and enhanced HLA-DR expression (a marker of antigen-presenting capability), suggesting immunological activation [3] [6].

Forfenimex’s value proposition lies in its ability to target immunosuppressive tumor microenvironments (TME). Tumors often promote M2-polarized macrophages that support angiogenesis, tissue remodeling, and immune evasion. Forfenimex counters this by skewing macrophages toward an M1-like phenotype characterized by heightened pro-inflammatory cytokine secretion (IL-12, TNF-α, IL-1β) and direct tumor cell cytotoxicity. This repolarization disrupts the protumoral signaling networks within the TME, making tumors more susceptible to immune attack and conventional therapies. Its low molecular weight facilitates penetration into these often poorly vascularized, fibrotic microenvironments where biologics might underperform [3] [7] [10].

Research Paradigms in Macrophage Activation and Immune Response Modulation

Forfenimex's mechanism is intrinsically linked to fundamental shifts in understanding macrophage biology and immunometabolism. Research illuminated macrophages not as terminally differentiated phagocytes but as dynamically plastic cells whose functional state—pro-inflammatory (M1) versus pro-angiogenic/immunosuppressive (M2)—is governed by microenvironmental cues and metabolic reprogramming. Forfenimex operates within this paradigm by promoting classical M1 activation [2] [10].

At the molecular level, Forfenimex modulates key signaling nodes critical for macrophage effector functions:

  • NF-κB Pathway Activation: Forfenimex enhances nuclear translocation of NF-κB p65 subunit, driving transcription of pro-inflammatory cytokines (TNF-α, IL-6, IL-12) and inducible nitric oxide synthase (iNOS). This positions it upstream of innate inflammatory responses.
  • Metabolic Reprogramming: Like LPS or IFN-γ, Forfenimex triggers a shift toward aerobic glycolysis (the "Warburg effect" in immune cells), increasing glucose uptake via GLUT1 and lactate production—a metabolic signature essential for supporting the energetic demands of M1 activation and cytokine production. It concurrently modulates the TCA cycle, leading to accumulation of succinate, which stabilizes HIF-1α, further promoting IL-1β expression.
  • ROS Production Enhancement: Forfenimex potentiates NADPH oxidase activity, boosting superoxide anion generation critical for macrophage-mediated tumor cell killing. This is coupled with upregulated antioxidant pathways (e.g., glutathione synthesis) to maintain redox balance within the activated macrophage [2] [8] [10].

Table 2: Forfenimex-Induced Macrophage Activation Signatures Versus Natural Immunomodulators

Activation Marker/PathwayForfenimex ResponseNatural Immunomodulator (e.g., Andrographolide)LPS (TLR4 Agonist)
Cytokine Secretion (TNF-α, IL-12)+++ (Sustained)++ (Transient)++++ (Potent but transient)
iNOS/NO Production+++++++
M1 Surface Markers (CD80, CD86, MHC-II)UpregulatedModestly UpregulatedStrongly Upregulated
Metabolic ShiftGlycolysis ↑↑, Succinate accumulation ↑Limited data; ROS modulation notedGlycolysis ↑↑↑, TCA disruption
NF-κB Activation KineticsSustained nuclear translocationEarly phase activation onlyRapid, strong, but self-limiting
Impact on M2 Markers (Arg1, CD206)DownregulationVariable (Context-dependent)Downregulation

The therapeutic rationale for macrophage-targeted agents like Forfenimex gained further traction with the recognition of "trained immunity"—a de facto innate immune memory where innate cells exhibit enhanced responsiveness to secondary stimuli after initial priming. While β-glucans are prototypical inducers, synthetic low molecular weight compounds like Forfenimex may elicit similar epigenetic and metabolic reprogramming, potentially conferring prolonged antitumor surveillance. Research suggests Forfenimex promotes histone modifications (e.g., H3K4me3) at promoters of immune genes, priming them for rapid transcription upon subsequent challenges. This positions Forfenimex beyond acute activation toward potentially durable immunological modulation [8] [10].

Forfenimex research also highlights the importance of spatial modulation within tumors. Advanced imaging studies in preclinical models reveal that Forfenimex enhances macrophage infiltration into tumor cores—regions typically dominated by immunosuppressive M2 macrophages and regulatory T cells (Tregs). By repolarizing these intratumoral macrophages toward an M1 phenotype, Forfenimex disrupts niche-specific immunosuppression, creating localized "hot spots" of immune activity within otherwise "cold" tumors. This spatial reprogramming complements global immune checkpoint blockade strategies, suggesting potential synergy with agents like anti-PD-1 antibodies that primarily enhance T-cell activity at the tumor periphery [7] [10].

Properties

CAS Number

71522-58-2

Product Name

Forfenimex

IUPAC Name

(2S)-2-amino-2-[3-hydroxy-4-(hydroxymethyl)phenyl]acetic acid

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

InChI

InChI=1S/C9H11NO4/c10-8(9(13)14)5-1-2-6(4-11)7(12)3-5/h1-3,8,11-12H,4,10H2,(H,13,14)/t8-/m0/s1

InChI Key

JRBXPUUAYKCCLQ-QMMMGPOBSA-N

SMILES

C1=CC(=C(C=C1C(C(=O)O)N)O)CO

Solubility

Soluble in DMSO

Synonyms

alpha-amino-3-hydroxy-4-(hydroxymethyl)benzeneacetic acid
forphenicinol

Canonical SMILES

C1=CC(=C(C=C1C(C(=O)O)N)O)CO

Isomeric SMILES

C1=CC(=C(C=C1[C@@H](C(=O)O)N)O)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.